
1-Bromo-1-methylcyclopentane
Overview
Description
1-Bromo-1-methylcyclopentane (CAS: 19872-99-2, C₆H₁₁Br, MW: 163.06 g/mol) is a brominated cycloalkane featuring a tertiary bromine atom attached to a methyl-substituted cyclopentane ring. It is synthesized via:
- Ionic addition: Reaction of 1-methylcyclopentanol with hydrobromic acid (67% yield; b.p. 55–56°C at 36 mm Hg, d²⁰ 1.298, n²₀D 1.1815) .
- Radical addition: Free radical addition of HBr to methylenecyclopentane (52.6% yield; similar physical properties) .
This compound is pivotal in organic synthesis, particularly in studying steric effects on reaction mechanisms. For example, attempts to synthesize 1-ethoxy-1-methylcyclopentane via Williamson ether synthesis using ethoxide ion result in elimination (E2) rather than substitution (SN2), highlighting its tertiary structure’s steric hindrance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-methylcyclopentane can be synthesized through the free-radical bromination of methylcyclopentane. The reaction involves the use of bromine (Br₂) and light (hv) to initiate the formation of bromine radicals, which then react with the tertiary hydrogen atom in methylcyclopentane to form this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation, utilizing large-scale bromination reactors to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-methylcyclopentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: In the presence of nucleophiles such as methanol (CH₃OH), this compound can undergo solvolysis to form 1-methoxy-1-methylcyclopentane.
Elimination Reactions: When treated with strong bases like methoxide ion (CH₃O⁻), the compound can undergo elimination to form alkenes.
Major Products:
Substitution: 1-Methoxy-1-methylcyclopentane
Elimination: Various alkenes depending on the reaction conditions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₁Br
- Molecular Weight : 163.06 g/mol
- CAS Number : 19872-99-2
- Structure : It features a five-membered cyclopentane ring with a bromine atom and a methyl group attached to the same carbon atom.
Synthesis and Mechanism of Action
1-Bromo-1-methylcyclopentane is synthesized primarily through the free-radical bromination of methylcyclopentane using bromine (Br₂) and light (hv) to initiate the reaction. The mechanism involves:
- Free-Radical Bromination : Bromine radicals generated from Br₂ abstract tertiary hydrogens from methylcyclopentane, forming 1-bromo derivatives.
This compound can undergo both substitution and elimination reactions:
- Substitution Reactions : When reacted with nucleophiles like methanol, it forms products such as 1-methoxy-1-methylcyclopentane.
- Elimination Reactions : In the presence of strong bases, it can yield alkenes, which are important intermediates in organic synthesis.
Organic Synthesis
This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for specific reactivity patterns that are exploited in developing new compounds.
Medicinal Chemistry
Research has indicated potential applications in medicinal chemistry where derivatives of 1-bromo compounds may exhibit biological activity. The compound's reactivity with biological molecules can lead to novel therapeutic agents.
Industrial Applications
In industrial settings, this compound is used for producing specialty chemicals and intermediates. Its properties make it suitable for various chemical processes, including:
- Production of solvents.
- Synthesis of agrochemicals.
Case Studies and Research Findings
Several studies have documented the reactivity and applications of 1-bromo compounds:
- Reactivity Studies : Research has shown that the compound undergoes selective reactions under specific conditions, making it a valuable tool for chemists in synthetic pathways.
- Biological Activity Investigations : Studies have explored its interactions with biological systems, indicating that derivatives may have potential pharmacological effects.
- Thermodynamic Properties : Evaluated thermodynamic data provides insights into phase behavior under varying conditions, which is crucial for industrial applications.
Mechanism of Action
The mechanism of action for 1-bromo-1-methylcyclopentane in substitution reactions involves the formation of a carbocation intermediate after the bromine atom leaves. This intermediate is then attacked by a nucleophile, resulting in the substitution product. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr) .
Comparison with Similar Compounds
Structural Analogs: Brominated Cyclopentane Derivatives
1-Bromo-2-fluorocyclopentane (C₅H₈BrF, MW: 175.02 g/mol)
- Exists as cis and trans isomers (CAS: 51422-72-1 and 51422-73-2).
- Fluorine’s electronegativity may influence reactivity, favoring elimination over substitution compared to non-fluorinated analogs. No physical data reported .
1-(Bromomethyl)-1-(hexyloxy)cyclopentane (C₁₂H₂₃BrO, MW: 263.22 g/mol)
- A larger derivative with a hexyloxy group. The ether oxygen may enhance solubility in polar solvents, but steric bulk likely reduces reactivity in nucleophilic substitutions .
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane (C₈H₁₅BrO, MW: 207.11 g/mol)
- Features two substituents on cyclopentane, increasing steric hindrance.
Methyl 1-bromocyclopentane-1-carboxylate (C₇H₁₁BrO₂, MW: 223.07 g/mol)
- The electron-withdrawing ester group activates the adjacent bromine for substitution. Potential utility in tandem reactions (e.g., hydrolysis followed by decarboxylation) .
Halogen Analogs
1-Chloro-1-methylcyclopentane (C₆H₁₁Cl, MW: 118.60 g/mol)
- Chlorine’s lower leaving-group ability results in slower SN reactions compared to bromine analogs. Pale yellow liquid; used in material science research .
Linear Bromoalkanes
1-Bromopentane (n-Amyl bromide, C₅H₁₁Br, MW: 151.05 g/mol)
- Linear primary bromide with higher SN2 reactivity (e.g., b.p. 129°C at 760 mm Hg, d²⁰ 1.218). Used in industrial and laboratory settings .
Data Tables
Table 1: Physical Properties of Brominated Cyclopentane Derivatives
Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C/mm Hg) | Density (d²⁰) | Refractive Index (n²₀D) |
---|---|---|---|---|---|
1-Bromo-1-methylcyclopentane | C₆H₁₁Br | 163.06 | 55–56 (36) | 1.298 | 1.1815 |
1-Bromo-2-fluorocyclopentane (cis) | C₅H₈BrF | 175.02 | Not reported | – | – |
1-(Bromomethyl)-1-(hexyloxy)cyclopentane | C₁₂H₂₃BrO | 263.22 | Not reported | – | – |
1-Bromopentane | C₅H₁₁Br | 151.05 | 129 (760) | 1.218 | 1.444 |
Table 2: Reactivity Trends
Research Findings
- Synthetic Pathways : Radical addition (HBr to methylenecyclopentane) yields this compound but with lower efficiency (52.6%) compared to ionic methods (67%) .
- Mechanistic Studies : Treatment with ethoxide ion leads to elimination (E2) due to steric hindrance, contrasting with 1-bromopentane’s SN2 dominance .
- Safety Considerations : this compound requires precautions (e.g., avoiding ignition sources) per safety data .
Biological Activity
1-Bromo-1-methylcyclopentane is an organic compound classified as a halogenated alkane, characterized by a cyclopentane ring with a bromine atom and a methyl group attached to the same carbon atom. Its molecular formula is C₆H₁₁Br, and it has garnered interest in various fields, including organic chemistry and biological studies due to its unique structural properties and reactivity.
Molecular Characteristics:
- Molecular Weight: 163.06 g/mol
- CAS Number: 19872-99-2
- Structure: Contains a five-membered cyclopentane ring with a bromine atom at the 1-position and a methyl group also at the 1-position.
Mechanism of Action:
this compound primarily acts through free-radical bromination , targeting tertiary hydrogens in alkanes. The mechanism involves the generation of bromine radicals that react with the hydrogen atoms on the cyclopentane ring, leading to various substitution reactions. This compound can undergo both substitution and elimination reactions, influenced by the presence of nucleophiles or strong bases.
Biological Activity
The biological activity of this compound has been explored in several studies, particularly regarding its reactivity with biological molecules and its potential applications in medicinal chemistry.
Reactivity in Biological Systems
- Substitution Reactions: When reacted with nucleophiles such as methanol, it can form products like 1-methoxy-1-methylcyclopentane. This transformation is significant in synthetic organic chemistry for creating derivatives that may exhibit biological activity.
- Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes, which may also participate in further reactions relevant to biological systems.
Case Studies and Research Findings
Case Study 1: Reactivity with Nucleophiles
In a study examining the solvolysis of this compound in methanol, researchers observed multiple products resulting from nucleophilic substitution mechanisms. This reaction pathway is crucial for understanding how halogenated compounds interact within biological environments, potentially influencing drug design strategies.
Case Study 2: Synthesis of Complex Molecules
Research highlighted its utility as a precursor in organic synthesis, where it serves as a building block for more complex molecules. The ability to manipulate its structure through various chemical reactions makes it valuable in developing pharmaceuticals and other biologically active compounds.
Comparative Analysis
The following table compares this compound with similar compounds:
Compound | Molecular Formula | Key Reactivity Features |
---|---|---|
This compound | C₆H₁₁Br | Free-radical bromination; good leaving group |
1-Bromo-1-methylcyclohexane | C₇H₁₃Br | Similar reactivity; larger ring structure |
1-Bromo-2-methylcyclopentane | C₆H₁₁Br | Different substitution patterns due to position |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its reactivity is influenced by environmental factors such as temperature and light exposure. It is recommended to store this compound under inert atmospheres at low temperatures (2-8°C) to maintain stability.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-bromo-1-methylcyclopentane, and what yields can be expected?
this compound is synthesized via the acid-catalyzed addition of hydrogen bromide (HBr) to methylenecyclopentane. A typical procedure involves reacting 1-methylcyclopentanol with 14.8% hydrobromic acid (HBr) at a 1:2.6 molar ratio, yielding 67% of the product with a boiling point of 55–56°C (36 mm Hg) and a refractive index of . Reaction conditions (e.g., temperature, acid concentration) must be tightly controlled to minimize side reactions like radical additions, which can produce bromomethylcyclopentane as a by-product .
Q. How can researchers distinguish this compound from structural isomers using analytical techniques?
Key analytical methods include:
- Gas Chromatography (GC): Retention times and spiking with authentic standards can confirm identity.
- Nuclear Magnetic Resonance (NMR): -NMR shows a singlet for the tertiary methyl group (δ ~1.4 ppm) and a multiplet for cyclopentane protons (δ ~1.6–2.2 ppm). -NMR distinguishes tertiary carbons (δ ~35–40 ppm for Br-bearing carbon) .
- Mass Spectrometry (MS): The molecular ion peak at m/z 164 (CHBr) and fragmentation patterns (e.g., loss of Br) aid identification .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Ventilation: Use fume hoods to avoid inhalation of vapors, which can form explosive mixtures with air.
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats.
- Static Discharge Mitigation: Ground equipment to prevent ignition of flammable vapors .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound undergoes elimination versus substitution?
- Elimination (E2): With strong bases like NaOEt in ethanol, the reaction favors formation of 1-methylcyclopentene via dehydrohalogenation. The bulky cyclopentane ring restricts steric access, favoring the less substituted alkene due to Bredt’s rule .
- Substitution (S1/S2): Polar aprotic solvents (e.g., DMSO) and nucleophiles (e.g., OH) may lead to substitution, but the tertiary carbon center strongly favors S1 mechanisms, albeit hindered by the cyclic structure’s rigidity .
Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies in yields (e.g., 52.6% vs. 67%) arise from:
- Radical vs. Ionic Pathways: Trace peroxides or light exposure can shift mechanisms. Use radical inhibitors (e.g., BHT) to suppress bromomethylcyclopentane formation .
- Acid Purity: Impurities in HBr (e.g., HO content) affect reactivity. Distill HBr before use or employ anhydrous conditions .
- Temperature Control: Higher temperatures (>60°C) promote side reactions. Monitor with precision thermocouples .
Q. How can computational methods predict the reactivity of this compound in novel synthetic routes?
- Density Functional Theory (DFT): Models transition states for elimination/substitution, predicting regioselectivity and activation energies.
- Retrosynthetic Analysis: Tools like Pistachio/Bkms_metabolic databases identify feasible precursors (e.g., methylenecyclopentane) and optimize one-step synthetic routes .
- QSPR Models: Quantitative Structure-Property Relationships correlate molecular descriptors (e.g., polar surface area) with reaction outcomes .
Properties
IUPAC Name |
1-bromo-1-methylcyclopentane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFEDFUMOQLGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513497 | |
Record name | 1-Bromo-1-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-99-2 | |
Record name | 1-Bromo-1-methylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-1-methylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.